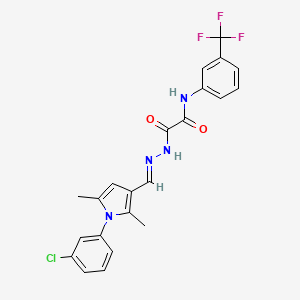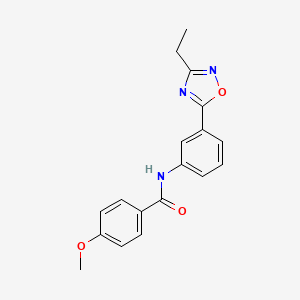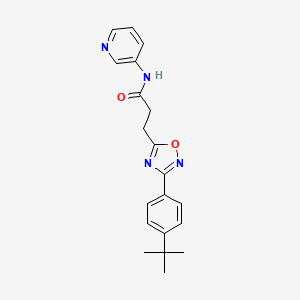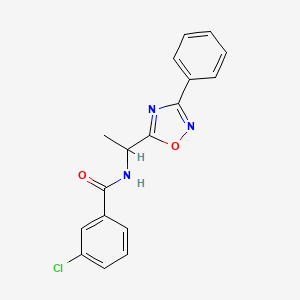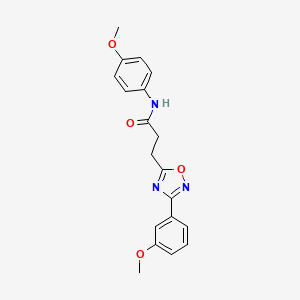
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide, also known as DMSB, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. DMSB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of the NF-kappaB signaling pathway, which is involved in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of the hepatitis C virus NS5B polymerase.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. Additionally, this compound has been shown to reduce the replication of the hepatitis C virus in cell culture.
Advantages and Limitations for Lab Experiments
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. This compound has been shown to exhibit potent anticancer, anti-inflammatory, and antiviral properties, making it a promising compound for further study. However, this compound has some limitations for lab experiments. It has been found to exhibit poor solubility in aqueous solutions, which may limit its bioavailability. Additionally, this compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to determine the specific enzymes and signaling pathways targeted by this compound. Additionally, more studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Finally, the potential use of this compound in combination with other anticancer, anti-inflammatory, and antiviral agents should be explored.
Synthesis Methods
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been synthesized using various methods, including the reaction of 3-(dimethylsulfamoyl)benzoic acid with 3-methoxyaniline in the presence of a coupling agent. Another method involves the reaction of 3-(dimethylsulfamoyl)benzoic acid with 3-methoxyphenylamine in the presence of a dehydrating agent. The yield of this compound using these methods ranges from 50% to 80%.
Scientific Research Applications
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
5-(4-benzhydrylpiperazine-1-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-28(2)35(32,33)25-20-23(14-15-24(25)34-3)27(31)30-18-16-29(17-19-30)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15,20,26H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFRDSFSDSCLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



